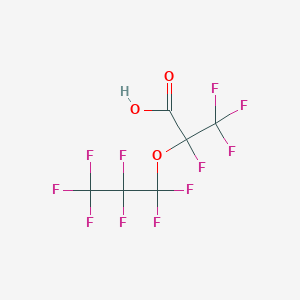

Perfluoro(2-methyl-3-oxahexanoic) acid

Descripción

Propiedades

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEBNABAWMZWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7OCF(CF3)COOH, C6HF11O3 | |

| Record name | Hexafluoropropylene oxide dimer acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880215 | |

| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | GenX | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

13252-13-6 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GenX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoro(2-propoxypropionic) acid, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8C5T5N5HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

High-Pressure Carbon Dioxide Systems

Early methods involved reacting hexafluoropropylene oxide dimer fluoride with sodium percarbonate in liquid carbon dioxide at pressures exceeding 3.29 MPa. This approach required specialized autoclaves and produced unstable, concentrated peroxide solutions (41% by weight), posing explosion risks. Post-reaction washing with water and prolonged drying further complicated the process.

Solid-Phase Peroxide Complexes

A later innovation (EP 1164130) utilized sodium peroxydicarbonate in fluorinated ethers like 2H-perfluoro-5-methyl-3,6-dioxanonan. While this eliminated high-pressure equipment, it introduced challenges:

-

Excess solid peroxide complexes necessitated lengthy reaction times (3+ hours).

-

Filtration steps to remove unreacted reagents increased handling risks.

Modernized Preparation Protocols

Aqueous-Phase Co-Feeding Strategy

The patented method (RU2213730C1) revolutionized HFPO-DA synthesis by replacing solid peroxides with aqueous hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH). Key steps include:

-

Solvent Preparation : Perfluoropropyl vinyl ether (PFPVE) is combined with perfluoro-2-methyl-3-oxahexanoic acid fluoride (FA) to form a contact mass.

-

Reagent Feeding : Aqueous H₂O₂ (10% w/w) and NaOH (10% w/w) are simultaneously injected into the contact mass at -10°C.

-

Reaction Control : Temperature is maintained below +5°C using vigorous stirring (5,000 rpm) to manage exothermicity.

-

Phase Separation : The organic layer containing HFPO-DA is instantly separated without filtration, yielding a 10.8% peroxide solution.

Critical Parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| H₂O₂:NaOH molar ratio | 2:2:1 | Maximizes conversion |

| Aqueous:Organic ratio | 0.89:1 (v/v) | Prevents emulsion |

| Reaction temperature | -10°C to +5°C | Reduces side reactions |

| Stirring speed | 5,000 rpm | Enhances mixing efficiency |

Advantages Over Predecessors

-

Elimination of Filtration : By using soluble aqueous reagents, the need to filter unreacted solids is removed, cutting process time by 40%.

-

Safety Improvements : Diluted peroxide solutions (10.8% vs. 41%) reduce explosion risks during storage and handling.

-

Scalability : Continuous feeding of reagents allows for industrial-scale production without pressure constraints.

Analytical and Formulation Considerations

Quantification Methods

Iodometric titration remains the gold standard for assessing peroxide concentration. Recent advancements in LC-MS (liquid chromatography-mass spectrometry) enable detection limits of 1 ng/mL in biological matrices, critical for environmental monitoring.

Environmental and Regulatory Implications

The shift to aqueous-phase synthesis aligns with EPA guidelines reducing per- and polyfluoroalkyl substance (PFAS) emissions . However, HFPO-DA’s environmental persistence (half-life >5 years in water) necessitates stringent waste management during production.

Análisis De Reacciones Químicas

El Ácido Dímero de Óxido de Hexafluoropropileno sufre diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos perfluorados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes intermediarios fluorados.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde los átomos de flúor son reemplazados por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen haluros, aminas y otros catalizadores nucleofílicos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

HFPO-DA is characterized by its perfluorinated structure, which imparts distinct chemical and physical properties:

- Molecular Formula : C6F11O3

- Molecular Weight : 347.08 g/mol

- Melting Point : -93.9 °C

- Boiling Point : 65 °C

- Flash Point : 52 °F (11 °C)

These properties make HFPO-DA suitable for various applications, particularly in environments where stability and resistance to degradation are crucial.

Analytical Chemistry Applications

HFPO-DA is utilized as a reference standard in analytical chemistry due to its unique characteristics:

- Standardization : It serves as a certified reference material for the quantification of perfluoroalkyl substances (PFAS) in environmental samples. Its stability allows for accurate calibration of analytical instruments such as mass spectrometers and chromatographs .

- Detection Methods : The compound is employed in various detection methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for monitoring PFAS in water and soil samples .

Table 1: Analytical Applications of HFPO-DA

| Application | Methodology | Purpose |

|---|---|---|

| Environmental Monitoring | LC-MS/MS | Detection of PFAS in environmental samples |

| Standard Reference Material | Certified Reference Material | Calibration of analytical instruments |

| Quality Control | Chromatographic Techniques | Ensuring accuracy in PFAS measurement |

Environmental Science Applications

HFPO-DA has been studied for its potential impact on environmental health:

- Toxicological Studies : Research indicates that HFPO-DA may pose risks to human health, particularly through exposure pathways such as ingestion and inhalation. Toxicological assessments have highlighted concerns regarding its persistence in the environment and potential bioaccumulation .

- Risk Assessment Frameworks : The Environmental Protection Agency (EPA) has developed frameworks for estimating noncancer health risks associated with HFPO-DA exposure. These frameworks utilize data from diverse study designs to evaluate the compound's safety profile .

Table 2: Environmental Impact Studies on HFPO-DA

| Study Focus | Findings | Implications |

|---|---|---|

| Toxicity Assessment | Potential organ damage | Need for regulatory oversight |

| Persistence in Environment | Long-term stability in ecosystems | Risk of accumulation in food chains |

Material Science Applications

HFPO-DA is also explored in materials science due to its unique chemical properties:

- Surface Treatment : The compound is utilized as a processing aid in the manufacture of fluoropolymer coatings, enhancing surface properties such as water repellency and chemical resistance .

- Development of Functional Materials : Research has focused on incorporating HFPO-DA into polymer matrices to create materials with enhanced durability and performance characteristics, particularly in high-performance applications .

Table 3: Material Science Applications of HFPO-DA

| Application | Description | Benefits |

|---|---|---|

| Fluoropolymer Coatings | Surface treatment | Improved water repellency |

| Polymer Composites | Functional material development | Enhanced durability |

Mecanismo De Acción

El mecanismo de acción del Ácido Dímero de Óxido de Hexafluoropropileno implica su papel como ayuda de polimerización. Reduce la tensión superficial durante el proceso de polimerización, permitiendo que las partículas de polímero crezcan más . Cuando entra en contacto con el agua, libera el grupo amonio para convertirse en Ácido Dímero de Óxido de Hexafluoropropileno, que es un ácido fuerte y se desprotona en su base conjugada . Este compuesto afecta a diversos objetivos moleculares y vías, incluyendo los relacionados con los sistemas cardiovascular y visual .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | LogP | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₆HF₁₁O₃ | 330.05 | 187.5 | 3.11 | Branched chain with ether oxygen (-O-) |

| PFOA (Perfluorooctanoic acid) | C₈HF₁₅O₂ | 414.07 | 192–195 | 5.01 | Linear C8 chain, carboxylic acid group |

| PFOS (Perfluorooctanesulfonic acid) | C₈HF₁₇O₃S | 500.13 | 259–260 | 6.45 | Linear C8 chain, sulfonic acid group |

| PFHxA (Perfluorohexanoic acid) | C₆HF₁₁O₂ | 314.05 | 157–159 | 2.85 | Linear C6 chain, carboxylic acid group |

| 6:2 Cl-PFESA | C₈ClF₁₆O₃S | 527.63 | N/A | 4.89 | Chlorinated ethanesulfonate, branched C8 |

Key Observations :

- Branching and Ether Oxygen: The ether oxygen in this compound increases polarity compared to linear PFOA and PFOS, reducing logP values (3.11 vs.

- Chain Length: Shorter chain length (C6 vs.

- Functional Groups : Sulfonic acid groups (PFOS) exhibit higher logP and persistence than carboxylic acids (PFOA, GenX-acid) .

Environmental Behavior

- Mobility in Porous Media: Studies show that this compound and NH₄-GenX exhibit greater mobility in saturated soils compared to PFOA and PFOS, likely due to their smaller molecular size and polar ether oxygen .

- Degradation Resistance : Like other PFAS, it resists hydrolysis, photolysis, and microbial degradation, but its branched structure may alter degradation pathways compared to linear analogs .

Toxicity and Regulatory Status

- Acute Toxicity : Classified as corrosive (Skin Category 1B) and acutely toxic (Oral Category 3), comparable to PFOA .

- Regulatory thresholds for GenX-acid in drinking water are stricter in some regions (e.g., 140 ng/L in North Carolina) .

- Regulatory Status: Not yet listed under the U.S. Toxic Release Inventory (TRI) but monitored under EPA guidelines. In contrast, PFOA and PFOS are phased out globally under the Stockholm Convention .

Actividad Biológica

Perfluoro(2-methyl-3-oxahexanoic) acid (PFMOA), also known as GenX, is a perfluorinated compound that has gained attention due to its unique chemical properties and potential health impacts. This article explores the biological activity of PFMOA, focusing on its toxicity, environmental persistence, and effects on human health and ecosystems.

Chemical Structure and Properties

PFMOA is characterized by the complete substitution of hydrogen atoms with fluorine in its molecular structure, resulting in a highly stable compound. Its chemical formula is , and it features a six-carbon chain with an ether linkage at the third position and a carboxylic acid group at one end. This structure contributes to its hydrophobic and lipophobic characteristics, making it resistant to degradation in the environment .

Acute and Chronic Toxicity

PFMOA has been associated with various adverse health effects. Studies indicate that exposure can lead to significant liver damage in animal models, including increased liver weight, hepatocellular hypertrophy, and necrosis . The U.S. Environmental Protection Agency (EPA) has established a no-observed-adverse-effect level (NOAEL) for liver effects at 0.1 mg/kg/day based on oral reproductive/developmental toxicity studies in mice .

Endocrine Disruption

Research has shown that PFMOA may act as an endocrine disruptor. A study involving fathead minnows revealed that exposure to PFMOA resulted in concentration-dependent increases in the expression of vitellogenin—a biomarker for estrogenic activity—indicating potential estrogenic effects . This aligns with findings from high-throughput screening methods that identified PFMOA among other per- and polyfluoroalkyl substances (PFAS) capable of inducing estrogenic responses .

Environmental Persistence and Bioaccumulation

PFMOA is noted for its environmental persistence due to the strength of the carbon-fluorine bonds. It has been detected in various environmental matrices, raising concerns about bioaccumulation in living organisms. The compound's lipophobic nature contributes to its accumulation in biological tissues, potentially leading to long-term ecological impacts .

Case Study 1: Liver Toxicity in Rodents

In a comprehensive study conducted by the EPA, repeated oral exposure of rats and mice to PFMOA resulted in significant liver toxicity. The study observed lesions including cytoplasmic alterations and apoptosis in hepatocytes, which were consistent across different doses and exposure durations. The liver was identified as the most sensitive organ affected by PFMOA exposure .

Case Study 2: Estrogenic Activity Assessment

An investigation into the estrogenic activity of various PFAS, including PFMOA, utilized both in vitro and in vivo models. Results indicated that PFMOA could induce estrogen receptor-mediated responses, corroborating its classification as a potential endocrine disruptor. This finding underscores the need for further research into the mechanism of action and long-term health implications of PFMOA exposure .

Summary of Biological Effects

Q & A

Q. What experimental designs are optimal for assessing HFPO-DA’s interaction with co-contaminants (e.g., microplastics, heavy metals)?

- Methodological Answer : Fractional factorial designs can isolate synergistic/antagonistic effects. Use environmentally relevant mixtures in mesocosm studies. Analytical techniques like synchrotron-based X-ray spectroscopy may elucidate binding mechanisms at molecular interfaces .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13252-13-6 | |

| Molecular Formula | C₆HF₁₁O₃ | |

| Purity (Common Standards) | 97–98% | |

| Detection Limit (LC-MS/MS) | 0.1–1 ng/mL | |

| Regulatory Status (Japan) | Category 2 (Industrial Safety Law) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.